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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidine

Cat. No.: B100554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 5-Fluoro-2-methoxypyrimidine, a key intermediate in medicinal chemistry. This document

details the expected spectroscopic data, provides comprehensive experimental protocols for its

characterization, and presents visual workflows to aid in understanding the analytical

processes involved.

Core Spectroscopic Data
The structural elucidation and confirmation of 5-Fluoro-2-methoxypyrimidine (C₅H₅FN₂O,

Molar Mass: 128.11 g/mol ) relies on a suite of spectroscopic techniques. The following tables

summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-

Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of 5-Fluoro-2-
methoxypyrimidine by providing information about the chemical environment of its hydrogen,

carbon, and fluorine atoms.
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¹H NMR Atom
Chemical Shift

(ppm)
Multiplicity

Coupling

Constant (J Hz)

H4/H6 ~8.4 d ~2.9

OCH₃ ~4.0 s -

¹³C NMR Atom Chemical Shift (ppm)

C2 ~163

C4/C6 ~150 (d, ¹JCF ≈ 240)

C5 ~145 (d, ²JCF ≈ 20)

OCH₃ ~55

¹⁹F NMR Atom Chemical Shift (ppm) Multiplicity

F5 ~-165 t

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar

pyrimidine structures and established spectroscopic principles. Actual experimental values may

vary slightly.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 5-Fluoro-2-methoxypyrimidine by

measuring the absorption of infrared radiation at specific vibrational frequencies.
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Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (methyl) 2950-2850 Medium

C=N stretch 1650-1550 Strong

C=C stretch (aromatic) 1600-1450 Medium-Strong

C-F stretch 1250-1000 Strong

C-O stretch 1300-1200 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 5-Fluoro-2-methoxypyrimidine, confirming its elemental composition and structural

features. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this

compound.[1]

m/z Proposed Fragment

128 [M]⁺ (Molecular Ion)

99 [M - CHO]⁺

97 [M - OCH₃]⁺

70 [M - OCH₃ - HCN]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which are characteristic of its conjugated system.

Solvent λmax (nm) Molar Absorptivity (ε)

Ethanol ~260 Not available
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Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are intended as a starting point and may require optimization based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 5-Fluoro-2-methoxypyrimidine in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.
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Spectral Width: 0-200 ppm.

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

Spectrometer: Operating at a ¹⁹F frequency corresponding to the ¹H field strength (e.g., 376

MHz for a 400 MHz ¹H spectrometer).

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 64-128 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -100 to -200 ppm.

Reference: External standard of CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-Fluoro-2-methoxypyrimidine sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.
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Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of 5-Fluoro-2-methoxypyrimidine in a volatile solvent such as

dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

Injection Volume: 1 µL.

Injector Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C.

Hold at 250°C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.
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UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 5-Fluoro-2-methoxypyrimidine in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.

Data Acquisition:

Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

Wavelength Range: 200-400 nm.

Cuvette: 1 cm path length quartz cuvette.

Blank: Use the pure solvent as a reference blank.

Scan Speed: Medium.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and a

logical relationship for the structural elucidation of 5-Fluoro-2-methoxypyrimidine.
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General workflow for the spectroscopic analysis of 5-Fluoro-2-methoxypyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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